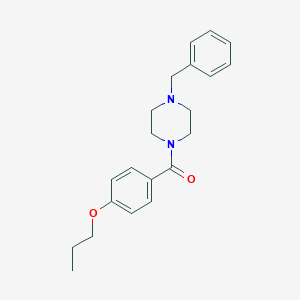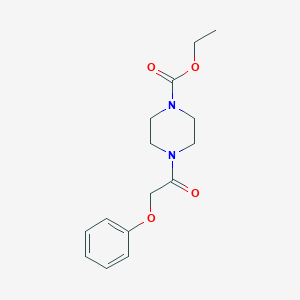
4-methyl-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is also known as MPB or MPB-PEA and has been studied extensively for its mechanism of action and biochemical effects. In
作用機序
The mechanism of action of MPB involves its ability to selectively inhibit MAO-B. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters, which can lead to a decrease in their levels in the brain. By inhibiting MAO-B, MPB can increase the levels of dopamine and other neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
MPB has been shown to increase the levels of dopamine in the brain, which can have potential implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using MPB in lab experiments is its ability to selectively inhibit MAO-B, which can lead to potential therapeutic effects. However, one limitation of using MPB is its potential toxicity, which can be a concern in certain experimental settings.
将来の方向性
There are several future directions for research involving MPB. One potential area of research is the development of new and improved MAO-B inhibitors that can be used in the treatment of neurological disorders. Another area of research is the study of MPB's antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the potential toxicity of MPB and its implications for experimental settings.
合成法
The synthesis of MPB involves the reaction of 4-methylbenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain MPB in its pure form.
科学的研究の応用
MPB has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. MPB has also been shown to increase the levels of dopamine in the brain, which has potential implications for the treatment of Parkinson's disease and other neurological disorders.
特性
製品名 |
4-methyl-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
4-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-4-6-13(7-5-11)14(17)16-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
InChIキー |
VDNOJWSBXQNXBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)